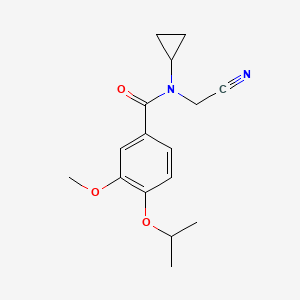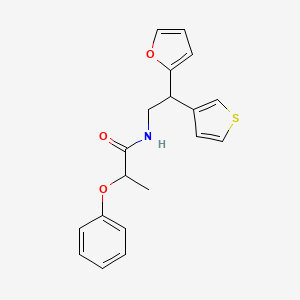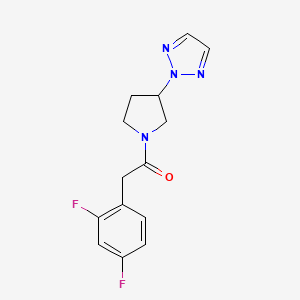
1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(2,4-difluorophenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(2,4-difluorophenyl)ethanone, also known as DFE, is a compound that has been extensively studied for its potential use in scientific research. DFE is a member of the class of compounds known as pyrrolidinyl triazoles and has been found to have a range of biochemical and physiological effects. In
Applications De Recherche Scientifique
Synthesis and Structural Characterization
- Synthesis Techniques : New compounds related to 1,2,4-triazole derivatives, including pyridine units, have been synthesized showcasing methods that could potentially apply to the synthesis of 1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(2,4-difluorophenyl)ethanone. These techniques include condensation reactions and structural characterizations through spectroscopic methods (Liu et al., 2007).
- Characterization and Theoretical Studies : Experimental and theoretical studies (FTIR, FT-NMR, UV-Visible, X-ray, and DFT) on triazole derivatives provide insights into the molecular structure, vibrational assignments, and electronic properties. Such comprehensive characterizations could be essential for understanding the properties of 1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(2,4-difluorophenyl)ethanone (Ataol & Ekici, 2014).
Biological Activities
- Antibacterial and Antifungal Activities : Research has indicated that compounds related to 1,2,4-triazole derivatives exhibit antibacterial and antifungal activities. This suggests potential applications in developing new antimicrobial agents. For example, a study on the synthesis, reactions, and antiviral activity of certain triazole derivatives could provide a framework for assessing the biological activities of our compound of interest (Attaby et al., 2006).
- Plant Growth Regulatory Activities : Some compounds have shown plant growth regulatory activities, indicating potential applications in agriculture for the enhancement of plant growth and protection against pathogens (Liu et al., 2007).
Catalytic and Material Applications
- Catalytic Behavior : The synthesis and characterization of metal complexes, including iron and cobalt dichloride bearing triazole derivatives, have been explored for their catalytic behavior towards ethylene reactivity. This research opens up possibilities for using similar compounds in catalysis and material science applications (Sun et al., 2007).
Supramolecular Chemistry
- Crystal Engineering : Studies on supramolecular assemblies involving triazole derivatives indicate potential applications in crystal engineering and the design of new material structures. This could be relevant for the development of novel materials with specific properties (Arora & Pedireddi, 2003).
Propriétés
IUPAC Name |
2-(2,4-difluorophenyl)-1-[3-(triazol-2-yl)pyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F2N4O/c15-11-2-1-10(13(16)8-11)7-14(21)19-6-3-12(9-19)20-17-4-5-18-20/h1-2,4-5,8,12H,3,6-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBZONIIEOZVJHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2N=CC=N2)C(=O)CC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(2,4-difluorophenyl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

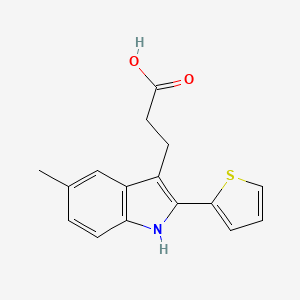
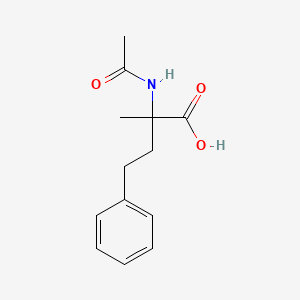
![N-[(5Z)-5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide](/img/structure/B2861640.png)

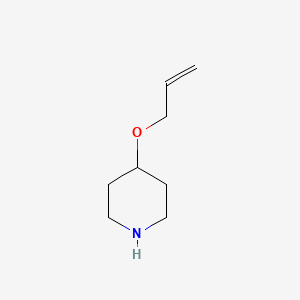
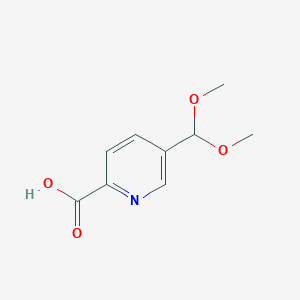
![5-[(4-Tert-butylbenzoyl)carbamothioylamino]-2-chlorobenzoic acid](/img/structure/B2861647.png)
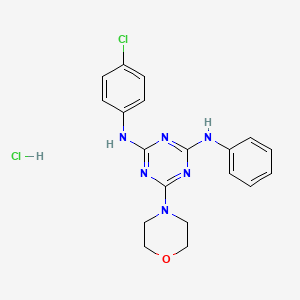

![Methyl 3-[{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}(phenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2861654.png)
